Dimethyl (2-oxopropyl)phosphonate

Catalog No.
S704008
CAS No.
4202-14-6
M.F
C5H11O4P
M. Wt
166.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (2-oxopropyl)phosphonate

CAS Number

4202-14-6

Product Name

Dimethyl (2-oxopropyl)phosphonate

IUPAC Name

1-dimethoxyphosphorylpropan-2-one

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

InChI

InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3

InChI Key

UOWIYNWMROWVDG-UHFFFAOYSA-N

SMILES

CC(=O)CP(=O)(OC)OC

Synonyms

(2-Oxopropyl)phosphonic Acid Dimethyl Ester; (Dimethylphosphono)acetone;Dimethyl (2-oxopropyl)phosphonate; Dimethyl 2-oxopropanephosphonateDimethyl Acetonylphosphonate; Dimethyl β-keto-propylphosphonate

Canonical SMILES

CC(=O)CP(=O)(OC)OC

Dimethyl (2-Oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate (DMAP), is a small organic molecule with the formula C5H11O4P. It is a colorless liquid at room temperature []. DMAP has gained significance in scientific research due to its role as a versatile building block for the synthesis of more complex molecules, particularly those containing a phosphonate group [].


Molecular Structure Analysis

The key feature of DMAP's structure is the central phosphorus (P) atom bonded to a doubly bonded oxygen (O) atom (P=O), forming a phosphate group. This group is further linked to two methyl (CH3) groups through methoxy (O-CH3) linkages. The remaining carbon chain consists of a carbonyl group (C=O) attached to a methylene (CH2) group, resulting in the overall structure CH3COCH2P(O)(OCH3)2 [].


Chemical Reactions Analysis

DMAP is a valuable precursor for various organic syntheses. Here are some relevant reactions:

  • Synthesis: DMAP can be synthesized through the reaction of dimethyl methylphosphonate (DMMP) with acetaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].
CH3P(O)(OCH3)2 (DMMP) + CH3CHO (acetaldehyde) -> CH3COCH2P(O)(OCH3)2 (DMAP)  (AlCl3 catalyst)
  • C-C Bond Formation

    DMAP can participate in C-C bond formation reactions through its reactive methylene group (CH2 adjacent to the carbonyl). For example, a Horner-Wadsworth-Evens (HWE) reaction with an aldehyde can yield a α,β-unsaturated carbonyl compound [].

  • Hydrolysis

    DMAP can undergo hydrolysis under acidic or basic conditions, breaking the P-O-CH3 bonds and releasing methanol (CH3OH) [].


Physical And Chemical Properties Analysis

  • Melting Point: Not reported.
  • Boiling Point: 121-123 °C (11 mmHg) [].
  • Density: 1.202 g/mL [].
  • Solubility: Soluble in water, most organic solvents [].
  • Stability: Stable under ambient conditions but can hydrolyze under acidic or basic conditions [].
  • Flash Point: 93 °C (199 °F) [].

Organic Synthesis:

Dimethyl (2-oxopropyl)phosphonate serves as a versatile building block in organic synthesis due to its reactive phosphoryl group and the presence of a ketone functional group. Researchers utilize it in various reactions, including:

  • Aldol condensations: This reaction involves the coupling of the ketone group in dimethyl (2-oxopropyl)phosphonate with an enolate, forming new carbon-carbon bonds.
  • Claisen condensations: This reaction condenses the ester functionality of the molecule with another carbonyl compound, leading to the formation of beta-ketoesters.
  • Wittig reactions: By converting the phosphoryl group into a phosphonium ylide, the molecule can participate in Wittig reactions, enabling the formation of alkenes.

Medicinal Chemistry:

Dimethyl (2-oxopropyl)phosphonate has been explored in medicinal chemistry research for its potential applications. Studies have investigated its:

  • Antimicrobial activity: While the exact mechanism remains unclear, some studies have shown the compound to exhibit activity against certain bacterial and fungal strains.
  • Enzyme inhibition: The molecule's ability to interact with specific enzymes is being explored for its potential in developing new drugs. However, further research is needed to understand its specific effects and therapeutic potential.

Material Science:

Research has explored the use of dimethyl (2-oxopropyl)phosphonate in material science applications, such as:

  • Flame retardants: The compound shows potential in modifying polymers to enhance their flame retardancy.
  • Polymer synthesis: It can be incorporated into the synthesis of specific polymers, potentially influencing their properties and functionalities.

XLogP3

0.9

LogP

-0.86 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4202-14-6

Wikipedia

Dimethyl acetylmethylphosphonate

Dates

Modify: 2023-08-15

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